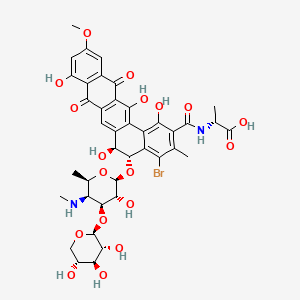
4-Bromopradimicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromopradimicin A is a brominated derivative of pradimicin A, a member of the pradimicin family of antibiotics. Pradimicins are known for their broad-spectrum antifungal properties and unique mechanism of action. The addition of a bromine atom to the pradimicin A molecule enhances its chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopradimicin A typically involves the bromination of pradimicin A. This process can be achieved through electrophilic aromatic substitution, where pradimicin A is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pradimicin A molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromopradimicin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-Bromopradimicin A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromopradimicin A involves its binding to specific molecular targets. In the case of its antifungal activity, the compound binds to terminal D-mannosides on the cell wall of fungi, forming a ternary complex with calcium ions. This complex disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular pathways involved include the inhibition of cell wall synthesis and disruption of membrane function.
Vergleich Mit ähnlichen Verbindungen
4-Bromopradimicin A can be compared with other brominated derivatives of pradimicin and similar antifungal compounds:
Pradimicin A: The parent compound with similar antifungal properties but without the bromine atom.
Pradimicin B: Another derivative with different substituents on the pradimicin core structure.
Benanomicin: A related compound with a similar mechanism of action but different chemical structure.
The uniqueness of this compound lies in its enhanced chemical properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
153619-27-3 |
|---|---|
Molekularformel |
C40H43BrN2O18 |
Molekulargewicht |
919.7 g/mol |
IUPAC-Name |
(2R)-2-[[(5S,6S)-4-bromo-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43BrN2O18/c1-10-19(37(54)43-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(57-5)7-17(44)20(14)27(16)46)29(48)35(24(23)25(10)41)60-40-34(53)36(26(42-4)12(3)59-40)61-39-33(52)30(49)18(45)9-58-39/h6-8,11-12,18,26,29-30,33-36,39-40,42,44-45,48-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,18-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI-Schlüssel |
ANBZRBNGTMXCMJ-KOIICSSNSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)Br)C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)Br)C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






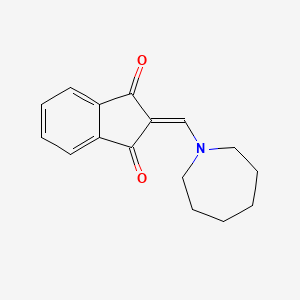
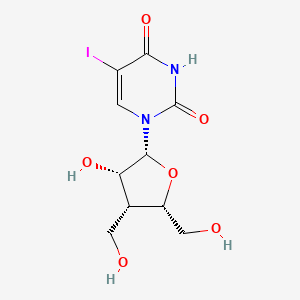
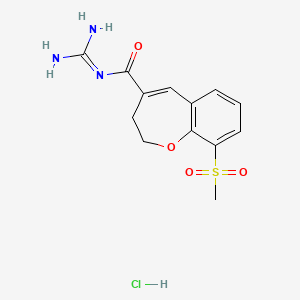

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
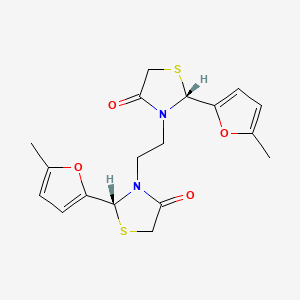
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)

![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
